molecular formula C18H13FN2O3 B236333 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

Numéro de catalogue B236333
Poids moléculaire: 324.3 g/mol
Clé InChI: AQUJNKYZBXMLME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mécanisme D'action

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide targets BTK, which is a key signaling molecule in BCR signaling. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies. In addition, this compound has been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects. However, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling pathways. In addition, this compound may have limited efficacy in patients with CLL who have received prior treatment with other BTK inhibitors.

Orientations Futures

For research on N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide include clinical trials to evaluate its efficacy and safety in patients with B-cell malignancies. In addition, further preclinical studies are needed to elucidate the optimal dosing and combination strategies for this compound. Finally, studies are needed to evaluate the potential of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.

Méthodes De Synthèse

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 3-fluorobenzoic acid with 4-aminophenol to form 3-fluoro-N-(4-hydroxyphenyl)benzamide, which is then reacted with furfurylamine to form this compound.

Applications De Recherche Scientifique

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

Propriétés

Formule moléculaire

C18H13FN2O3

Poids moléculaire

324.3 g/mol

Nom IUPAC

N-[3-[(3-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13FN2O3/c19-13-5-1-4-12(10-13)17(22)20-14-6-2-7-15(11-14)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)

Clé InChI

AQUJNKYZBXMLME-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

SMILES canonique

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.